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Compound of Interest

Compound Name: (r)-Benzyloxymethyl-oxirane

Cat. No.: B083310

In the realm of chiral building blocks, (R)- and (S)-Benzyloxymethyl-oxirane stand as versatile
intermediates crucial for the synthesis of a wide array of pharmaceuticals and biologically
active molecules. Their identical chemical formula and connectivity, yet mirrored three-
dimensional arrangements, necessitate precise analytical techniques for their differentiation
and characterization. This guide provides a comprehensive spectroscopic comparison of these
enantiomers, supported by experimental data and detailed protocols, to aid researchers in their
selection and quality control.

Distinguishing the Indistinguishable: The
Spectroscopic Approach

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in chemical analysis.
However, when applied to a pair of enantiomers like (R)- and (S)-Benzyloxymethyl-oxirane in
an achiral environment, these methods yield identical results. The true spectroscopic
differentiation lies in the interaction of these chiral molecules with a chiral environment, a
principle most effectively demonstrated through polarimetry and NMR spectroscopy with chiral
shift reagents.

Comparative Spectroscopic Data
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The following tables summarize the key spectroscopic data for (R)- and (S)-Benzyloxymethyl-

oxirane. It is important to note that for standard NMR, IR, and MS, the data for the (S)-

enantiomer is identical to that of the (R)-enantiomer.

Table 1: Physical and Chiroptical Properties

Property

(R)-Benzyloxymethyl-
oxirane

(S)-Benzyloxymethyl-
oxirane

CAS Number

14618-80-5[1][2]

16495-13-9[3][4]

Molecular Formula

C10H1202[1][5]

C10H1202[3][4]

Molecular Weight 164.20 g/mol [1][5] 164.20 g/mol [3][4]
Appearance Colorless oil/paste[6] Colorless oil[7]

Boiling Point 130 °C @ 0.1 mmHg[3][6] 130 °C @ 0.1 mmHg[3][6]
Density ~1.077 g/mL at 25 °C[6][8] ~1.072 g/mL at 20 °C[3]

Refractive Index (n20/D)

~1.517[6][8]

1.5160-1.5210[3]

Specific Rotation [a]D

-5.4° (c=5 in toluene)[2][6]

+13.0 to +18.0° (neat)[3]

Table 2: 1H NMR Spectroscopic Data (in CDCIs)

Chemical Shift (d) ppm Multiplicity Assignment
7.28-7.37 m 5H, Ar-H

4.60 S 2H, Ph-CH2-O
3.77 dd 1H, CH2-O-CHz2-Ph
3.44 dd 1H, CH2-O-CH2-Ph
3.15-3.23 m 1H, Oxirane CH
2.80 dd 1H, Oxirane CH:z
2.61 dd 1H, Oxirane CH:z
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Note: Data presented is for the (R)-enantiomer[2]. The spectrum for the (S)-enantiomer in an

achiral solvent is identical.

Table 3: 13C NMR Spectroscopic Data (in CDClIs)

Chemical Shift (8) ppm

Assignment

137.8 Ar-C (quaternary)
128.4 Ar-CH

127.7 Ar-CH

73.3 Ph-CH2-O

70.7 CH2-O-CH2-Ph
50.8 Oxirane CH

44.2 Oxirane CH2

Note: Data presented is for the (R)-enantiomer[2]. The spectrum for the (S)-enantiomer in an

achiral solvent is identical.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Assignment

~3020 C-H stretch (aromatic)
~2920, ~2850 C-H stretch (aliphatic)
~1495, ~1450 C=C stretch (aromatic)
~1216, ~1094 C-O stretch (ether and epoxide)
~929 Epoxide ring breathing

Note: Representative peaks. The IR spectra of the enantiomers are identical.

Table 5: Mass Spectrometry (MS) Data
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miz Assighment

164 [M]* (Molecular lon)
107 [M - CsHsO]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]*

Note: Electron Impact (El) fragmentation pattern. The mass spectra of the enantiomers are

identical.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR: A solution of the analyte (~10-20 mg) in deuterated chloroform (CDCls,
~0.6 mL) is prepared in a 5 mm NMR tube. Spectra are recorded on a 300 MHz or higher
field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

 NMR with Chiral Shift Reagents: To a prepared NMR sample of the racemic or
enantiomerically enriched benzyloxymethyl-oxirane, a chiral lanthanide shift reagent, such as
Eu(hfc)s (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(lll)), is added
portion-wise.[9][10] The *H NMR spectrum is recorded after each addition. The complexation
of the shift reagent with the oxygen atoms of the epoxide and ether functionalities leads to
the formation of diastereomeric complexes, which exhibit different chemical shifts for
corresponding protons, allowing for the spectroscopic differentiation and quantification of the

enantiomers.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium
bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)
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Mass spectra are obtained using a mass spectrometer, typically with electron impact (El)
ionization. The sample is introduced into the ion source, and the resulting fragments are
separated based on their mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The logical workflow for the spectroscopic comparison of (R)- and (S)-Benzyloxymethyl-oxirane
is depicted below.

Sample Preparation
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| | |
[
Standard Spectroscopic Analpst i Chiral I'iffer$ntiating Analysis
Y A A4 Yy A
FTIR Spectroscopy Mass Spectrometry 1H & **C NMR Polarimetry | NMR with Chiral Shift Reagent
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Click to download full resolution via product page
Caption: Workflow for spectroscopic comparison of oxirane enantiomers.

In conclusion, while standard spectroscopic methods confirm the molecular structure of
benzyloxymethyl-oxirane, they are insufficient to distinguish between its (R) and (S)
enantiomers. The definitive characterization and quality control of these critical chiral building
blocks rely on chiroptical techniques, with polarimetry providing a measure of enantiomeric
purity and NMR with chiral shift reagents offering a powerful method for both qualitative
differentiation and quantitative analysis.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b083310?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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